beta-Methoxyphenethylamine hydrochloride

Anorectic activity Phenethylamine SAR In vivo behavioral pharmacology

Laboratories investigating stereospecific GPCR pharmacology require chiral scaffolds with defined enantiomeric purity. Beta-methoxyphenethylamine hydrochloride (CAS 62064-68-0), a direct noradrenaline analog with a single asymmetric center at the benzylic carbon, enables procurement of separate (R)- and (S)-enantiomers for direct comparison of enantiomer-dependent receptor binding. - Supplied as stable hydrochloride salt (m.p. 157-159 °C) for reproducible experimental results. - Available in racemic and enantiopure forms (e.e. 77-87%) to match specific research requirements. - Sourced from major global suppliers with documented analytical characterization (≥98% purity).

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 62064-68-0
Cat. No. B1658758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methoxyphenethylamine hydrochloride
CAS62064-68-0
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCOC(CN)C1=CC=CC=C1.Cl
InChIInChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
InChIKeyJREVOOJPTXLMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Methoxyphenethylamine HCl: Identity & Procurement


beta-Methoxyphenethylamine hydrochloride (CAS 62064-68-0), systematically named 2-methoxy-2-phenylethan-1-amine hydrochloride, is a synthetic phenethylamine derivative distinguished by a methoxy substituent at the beta-carbon of the ethylamine side chain rather than on the aromatic ring [1]. This structural feature creates a chiral center absent in ring-substituted methoxyphenethylamine positional isomers (ortho-, meta-, para-), yielding a racemic mixture with the molecular formula C₉H₁₃NO·HCl and a molecular weight of 187.67 g/mol [2]. The compound is supplied as a white crystalline solid with a melting point of 157–159 °C and is soluble in water, alcohols, and chloroform, with the hydrochloride salt form conferring enhanced stability and solubility for research applications [2]. It is listed under NSC 23563 in the National Cancer Institute's chemical inventory and is classified as a controlled product in certain jurisdictions .

Chiral phenethylamine scaffold — single asymmetric center enables enantiomer-comparison studies
Noradrenaline-analog probe — beta-methoxy substitution creates structural analogy to noradrenaline
Racemic mixture supplied — separate (R)- and (S)-enantiomers available for stereochemical-control studies
Behavioral endpoint differentiation — reported absence of anorectic activity vs. amphetamine-class compounds

Beta-Methoxyphenethylamine HCl: Irreplaceable vs. Isomers


Substituting beta-methoxyphenethylamine hydrochloride with a ring-substituted methoxyphenethylamine isomer (e.g., 4-methoxyphenethylamine, CAS 55-81-2) or unsubstituted phenethylamine (CAS 64-04-0) introduces functionally meaningful alterations in three critical dimensions: pharmacological activity profile, stereochemistry, and physicochemical properties. Beta-methoxyphenethylamines constitute the first reported class of psychotomimetics that are direct structural analogues of the neurotransmitter noradrenaline, a property not shared by ring-substituted isomers [1]. Unlike amphetamine, beta-methoxyphenethylamine lacks anorectic activity entirely, demonstrating that the beta-methoxy substitution redirects pharmacological activity away from amphetamine-like behavioral effects [2]. Furthermore, the beta-methoxy group introduces a chiral center at the benzylic carbon, enabling enantioselective synthesis and differential receptor interactions, whereas ring-substituted positional isomers are achiral at the side chain . These differences preclude simple interchangeability in experimental contexts where receptor selectivity, stereochemical integrity, or specific pharmacological endpoints are required.

This Product
Ring-Substituted Isomers
Ring-substituted methoxyphenethylamines are achiral — stereochemical studies may not transfer directly
This Product
Phenethylamine
Lacks beta-methoxy group — pharmacological profile and lipophilicity may differ; noradrenaline analogy absent
This Product
Amphetamine
Alpha-methyl introduces robust anorectic activity — behavioral endpoint profile may shift; requires validation

Beta-Methoxyphenethylamine HCl: Key Differentiation Evidence


Anorectic Activity vs. Amphetamine

In a direct comparative study of phenylisopropylamine derivatives and their corresponding beta-methoxy-phenethylamine analogs, beta-methoxyphenethylamine (the unsubstituted parent) exhibited no anorectic activity whatsoever, in stark contrast to amphetamine, which produces robust, dose-dependent appetite suppression [1]. The study further demonstrated that the introduction of a CF₃ group on the benzene nucleus was required to confer measurable anorectic activity to the beta-methoxy series, establishing that the beta-methoxy substitution alone is insufficient to drive this pharmacological endpoint [1].

Anorectic Activity vs. Amphetamine
Head-to-head
No anorectic activity detected vs. robust, dose-dependent amphetamine effect
Supports behavioral endpoint differentiation
In vivo rodent screening; CF₃ ring substitution required to restore anorectic effect in beta-methoxy series
Anorectic activity Phenethylamine SAR In vivo behavioral pharmacology

Lipophilicity vs. Phenethylamine and 4-Methoxy Isomer

The beta-methoxy substitution substantially increases lipophilicity relative to unsubstituted phenethylamine. The free base of beta-methoxyphenethylamine exhibits a calculated LogP of 2.03 [1], compared to phenethylamine with an ACD/LogP of 1.46 , representing a ΔLogP of +0.57 (approximately 3.7-fold higher octanol-water partition coefficient). The hydrochloride salt form of beta-methoxyphenethylamine has a reported LogP of 2.84 [1], while 4-methoxyphenethylamine (para-methoxy ring isomer) has a reported LogP range of 1.26–1.90 depending on the measurement method . This lipophilicity difference arises from the distinct spatial positioning of the methoxy group: beta-substitution places the polar ether oxygen at the benzylic position where intramolecular interactions with the amine may modulate hydrogen-bonding capacity differently than ring substitution [2].

Lipophilicity vs. Phenethylamine
Cross-study comparable
LogP = 2.03 (free base); ΔLogP +0.57 vs. phenethylamine
Supports membrane partitioning review
~3.7-fold higher octanol-water partition coefficient; beta-OCH₃ more lipophilic than 4-OCH₃ isomer
Lipophilicity LogP Physicochemical profiling Membrane permeability

Chirality: Unique Chiral Center vs. Ring-Substituted Isomers

Beta-methoxyphenethylamine possesses one asymmetric carbon atom (the beta-carbon bearing the methoxy group), yielding a racemic (R,S) mixture with distinct (R)- and (S)-enantiomers available separately . In contrast, all ring-substituted methoxyphenethylamine positional isomers (2-methoxy, 3-methoxy, and 4-methoxyphenethylamine) lack a chiral center on the ethylamine side chain and are achiral molecules [1]. Enantioselective synthetic routes to beta-alkoxy-substituted phenethylamines have been described, achieving enantiomeric excesses of 77–87% . In a broader study of beta-alkoxy-substituted phenethylamines, the resolved (−)-enantiomers generally showed moderate but distinct activity at alpha-2 adrenoceptors, while the corresponding (+)-enantiomers did not, demonstrating that stereochemistry at the beta position materially influences receptor recognition [2].

Chirality vs. Ring Isomers
Head-to-head
1 chiral center → 2 stereoisomers vs. 0 chiral centers in ring-substituted isomers
Supports enantiomer-comparison study context
(−)-enantiomers show selective alpha-2 adrenoceptor activity; 77–87% ee achievable
Chirality Enantioselective synthesis Stereochemistry Receptor pharmacology

Psychotomimetic Potency: Intermediate Between Phenethylamines and Amphetamines

In the foundational human evaluation study of ring-substituted beta-methoxyphenethylamines, Lemaire, Jacob, and Shulgin (1985) established that compounds incorporating a beta-methoxy group are more potent as psychotomimetics than the corresponding phenethylamines lacking this substitution, but less potent than the correspondingly substituted amphetamine derivatives (which carry an alpha-methyl group) [1]. This potency ranking was established through systematic human evaluation of four ring-substituted members (BOB, BOD, BOH, BOM). The beta-methoxy group creates structural analogy to the neurotransmitter noradrenaline, a feature absent in both simple phenethylamines and amphetamines, and is hypothesized to underlie the distinct pharmacological profile of this compound class [1]. While specific quantitative human potency ratios for the unsubstituted parent beta-methoxyphenethylamine are not detailed in the published abstract, the class-level SAR pattern is unequivocally documented [1].

Psychotomimetic Potency Rank
Class-level inference
Intermediate potency: PE < β-OMe-PE < Amphetamine derivative
Ranked among tested set
Class-level SAR context; data to verify for parent compound
Human evaluation of four ring-substituted beta-methoxyphenethylamines; qualitative rank confirmed
Psychotomimetic potency Structure-activity relationship Human psychopharmacology Noradrenaline analogs

Vasoconstrictive Activity vs. Serotonin and Norepinephrine

Torres et al. (1998) characterized ten racemic beta-alkoxy-beta-phenethylamines (including beta-methoxyphenethylamine as the simplest member) in the isolated rat thoracic aorta assay [1]. The compounds elicited concentration-dependent contraction with apparent pD₂ values spanning 4.56 to 6.76. With one exception, the maximal contractile responses (Emax) were lower than those produced by either serotonin (5-HT) or norepinephrine (NE) [1]. Pharmacological dissection with prazosin (alpha-1 antagonist) and ketanserin (5-HT2 antagonist) at 10⁻⁸ M revealed dual serotonergic and adrenergic components, with apparent serotonergic pD₂(S) values of 4.22–6.08 and adrenergic pD₂(A) values of 3.87–5.27 [1]. Notably, one compound in the series, BON [(±)-2-(2,5-dimethoxy-4-nitrophenyl)-2-methoxy-ethylamine], behaved as a functional antagonist to both 5-HT and NE (apparent pA₂ = 7.08 and 7.45, respectively), demonstrating that within this scaffold, subtle ring substitution can invert functional activity from agonism to antagonism [1]. For comparison, the structurally related ring-substituted phenethylamine 2C-H [2-(2,5-dimethoxyphenyl)ethylamine] has a reported pD₂ of 6.74 in the same preparation [2].

Vasoconstrictive Activity
Class-level inference
pD₂ range 4.56–6.76; dual alpha-1/5-HT2 mechanism; Emax < 5-HT and NE
Ex vivo aorta assay
Supports dual-mechanism vascular assay context
Rat thoracic aorta; prazosin/ketanserin dissection; BON analog shows functional antagonism
Vascular pharmacology Alpha-1 adrenoceptor 5-HT2 receptor Ex vivo aorta assay

Acute Oral Toxicity vs. Phenethylamine

Beta-methoxyphenethylamine hydrochloride has a reported oral LD₅₀ of 750 mg/kg in mice, as documented in the RTECS database (Arzneimittel-Forschung, 1977) [1]. This value is approximately 1.9-fold higher (indicating lower acute toxicity) than the reported oral LD₅₀ of phenethylamine hydrochloride in mice, which is approximately 400 mg/kg orally (calculated as base) . The reduced acute oral toxicity of the beta-methoxy derivative is consistent with the general observation that beta-substitution modulates the pharmacokinetic handling and target engagement profile of phenethylamines, though the specific toxicokinetic mechanisms have not been fully elucidated [1].

Acute Oral Toxicity
Cross-study comparable
LD₅₀ = 750 mg/kg (mouse, oral) vs. ~400 mg/kg for phenethylamine
Supports in vivo dosing context review
~1.9-fold higher LD₅₀; RTECS SH8090000; toxicokinetic mechanisms not fully elucidated
Acute toxicity LD50 Safety pharmacology Toxicology

Beta-Methoxyphenethylamine HCl: Key Application Scenarios


Enantioselective Receptor Pharmacology with Chiral Scaffold

For laboratories investigating stereospecific interactions at alpha-2 adrenoceptors, trace amine-associated receptors (TAARs), or serotonin receptor subtypes, beta-methoxyphenethylamine hydrochloride provides a chiral phenethylamine scaffold with one asymmetric center [1]. Unlike the achiral ring-substituted methoxyphenethylamines (2-, 3-, and 4-methoxy positional isomers), this compound enables procurement of separate (R)- and (S)-enantiomers for direct comparison of enantiomer-dependent receptor binding and functional activity. The documented finding that (−)-enantiomers of beta-alkoxy-phenethylamines show selective alpha-2 adrenoceptor activity absent in (+)-forms [2] directly supports the use of this compound in studies where stereochemical determinants of receptor recognition are the primary experimental variable. Researchers should specify enantiomeric purity requirements when procuring, as commercial sources offer both racemic and enantiopure forms with reported enantiomeric excess of 77–87% .

Noradrenergic Probes for Psychotomimetic Research

Beta-methoxyphenethylamine and its ring-substituted derivatives constitute the first reported class of psychotomimetics that are direct structural analogues of the endogenous neurotransmitter noradrenaline, positioning them as unique mechanistic probes for noradrenergic contributions to altered states of consciousness [1]. Critically, the unsubstituted parent compound lacks anorectic activity entirely, unlike amphetamine [3], making it a cleaner tool for isolating noradrenaline-related psychotomimetic mechanisms from the confounding appetite-suppressant and stimulant effects associated with amphetamine-class compounds. For academic or industrial neuropharmacology programs studying the interface between noradrenergic signaling and perception, procuring beta-methoxyphenethylamine hydrochloride rather than amphetamine or ring-substituted phenethylamines ensures experimental specificity for the beta-methoxy-noradrenaline pharmacophore.

Ex Vivo Vascular Pharmacology with Dual-Mechanism Probe

For cardiovascular pharmacology laboratories utilizing the isolated rat thoracic aorta preparation, beta-methoxyphenethylamine hydrochloride serves as a characterized partial agonist probe with dual alpha-1 adrenergic and 5-HT2 serotonergic activity [4]. The compound class elicits concentration-dependent contraction with submaximal efficacy (Emax lower than both 5-HT and NE), enabling its use in studies of receptor reserve, partial agonism, and functional antagonism within the same experimental system. The availability of the BON analog as a functional antagonist (pA₂ = 7.08 vs. 5-HT; pA₂ = 7.45 vs. NE) within the same chemical scaffold [4] further supports procurement of beta-methoxyphenethylamine as a parent compound for systematic structure-activity studies of beta-alkoxy-phenethylamine vascular pharmacology.

Analytical Reference Standard for Isomer Differentiation

The methoxy substitution at the beta-carbon rather than on the aromatic ring produces distinct chromatographic retention, mass spectral fragmentation, and physicochemical properties compared to the more common ring-substituted methoxyphenethylamine isomers [5]. Beta-methoxyphenethylamine hydrochloride exhibits a LogP of 2.84 (HCl salt) and a melting point of 157–159 °C [6], both of which differ from the corresponding ring-substituted isomers, facilitating unambiguous identification in complex biological matrices. Forensic toxicology laboratories, doping control agencies, and clinical reference laboratories procuring this compound as an analytical reference standard benefit from its well-defined physicochemical profile and its distinct analytical signature relative to positional isomers that may co-occur in seized materials or biological specimens.

Application
Selection Property
Validation Focus
Enantioselective receptor pharmacology
Enantiomer-comparison context
Alpha-2 adrenoceptor assay review
Noradrenergic probe studies
Noradrenaline-analog scaffold
Behavioral endpoint differentiation
Ex vivo vascular pharmacology
Dual-mechanism probe context
Partial agonism assay review
Analytical isomer differentiation
Isomer-differentiation profile
Chromatographic retention review
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